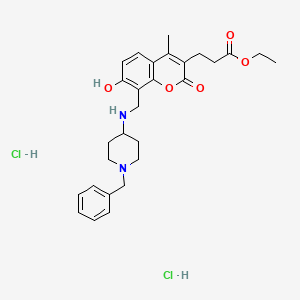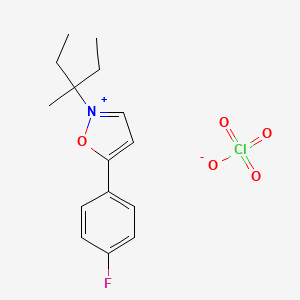![molecular formula C17H25N5O3SSi B12637807 Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)
Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]- is a complex heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for their multifarious biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 2-aminopyrazine with various aldehydes or ketones, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis for the development of new materials and catalysts.
Biology: Serve as probes for studying biological processes and as potential therapeutic agents.
Medicine: Investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific functional groups and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications and similar structural features.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Imidazo[1,2-a]pyrazine derivatives are unique due to their versatile reactivity and the ability to introduce various functional groups, making them valuable in drug development and material science .
Eigenschaften
Molekularformel |
C17H25N5O3SSi |
|---|---|
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
trimethyl-[2-[[4-(6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H25N5O3SSi/c1-13-10-22-15(9-18-16(22)17(20-13)26(2,23)24)14-8-19-21(11-14)12-25-6-7-27(3,4)5/h8-11H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
GFDGUBWLQCCAFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)C3=CN(N=C3)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)





![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)

![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
